Ganodermatriol(P) Ganodermatriol(P) Ganodermatriol belongs to the class of organic compounds known as triterpenoids. These are terpene molecules containing six isoprene units. Ganodermatriol exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, ganodermatriol is primarily located in the membrane (predicted from logP) and cytoplasm. Outside of the human body, ganodermatriol can be found in mushrooms. This makes ganodermatriol a potential biomarker for the consumption of this food product.
Brand Name: Vulcanchem
CAS No.: 105300-28-5
VCID: VC20807832
InChI: InChI=1S/C30H48O3/c1-20(8-7-9-21(18-31)19-32)22-12-16-30(6)24-10-11-25-27(2,3)26(33)14-15-28(25,4)23(24)13-17-29(22,30)5/h9-10,13,20,22,25-26,31-33H,7-8,11-12,14-19H2,1-6H3/t20-,22-,25+,26+,28-,29-,30+/m1/s1
SMILES: CC(CCC=C(CO)CO)C1CCC2(C1(CC=C3C2=CCC4C3(CCC(C4(C)C)O)C)C)C
Molecular Formula: C30H48O3
Molecular Weight: 456.7 g/mol

Ganodermatriol(P)

CAS No.: 105300-28-5

Cat. No.: VC20807832

Molecular Formula: C30H48O3

Molecular Weight: 456.7 g/mol

* For research use only. Not for human or veterinary use.

Ganodermatriol(P) - 105300-28-5

Specification

Description Ganodermatriol belongs to the class of organic compounds known as triterpenoids. These are terpene molecules containing six isoprene units. Ganodermatriol exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, ganodermatriol is primarily located in the membrane (predicted from logP) and cytoplasm. Outside of the human body, ganodermatriol can be found in mushrooms. This makes ganodermatriol a potential biomarker for the consumption of this food product.
CAS No. 105300-28-5
Molecular Formula C30H48O3
Molecular Weight 456.7 g/mol
IUPAC Name 2-[(4R)-4-[(3S,5R,10S,13R,14R,17R)-3-hydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]pentylidene]propane-1,3-diol
Standard InChI InChI=1S/C30H48O3/c1-20(8-7-9-21(18-31)19-32)22-12-16-30(6)24-10-11-25-27(2,3)26(33)14-15-28(25,4)23(24)13-17-29(22,30)5/h9-10,13,20,22,25-26,31-33H,7-8,11-12,14-19H2,1-6H3/t20-,22-,25+,26+,28-,29-,30+/m1/s1
Standard InChI Key LIJZGBVDQCTWLG-RVFLQCAWSA-N
Isomeric SMILES C[C@H](CCC=C(CO)CO)[C@H]1CC[C@@]2([C@@]1(CC=C3C2=CC[C@@H]4[C@@]3(CC[C@@H](C4(C)C)O)C)C)C
SMILES CC(CCC=C(CO)CO)C1CCC2(C1(CC=C3C2=CCC4C3(CCC(C4(C)C)O)C)C)C
Canonical SMILES CC(CCC=C(CO)CO)C1CCC2(C1(CC=C3C2=CCC4C3(CCC(C4(C)C)O)C)C)C
Melting Point 180-190°C

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